2-Propylpyridine 1-oxide 2-Propylpyridine 1-oxide
Brand Name: Vulcanchem
CAS No.: 20609-07-8
VCID: VC3834355
InChI: InChI=1S/C8H11NO/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3
SMILES: CCCC1=CC=CC=[N+]1[O-]
Molecular Formula: C8H11NO
Molecular Weight: 137.18 g/mol

2-Propylpyridine 1-oxide

CAS No.: 20609-07-8

Cat. No.: VC3834355

Molecular Formula: C8H11NO

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

2-Propylpyridine 1-oxide - 20609-07-8

CAS No. 20609-07-8
Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
IUPAC Name 1-oxido-2-propylpyridin-1-ium
Standard InChI InChI=1S/C8H11NO/c1-2-5-8-6-3-4-7-9(8)10/h3-4,6-7H,2,5H2,1H3
Standard InChI Key AEMUJNMHHWNVSA-UHFFFAOYSA-N
SMILES CCCC1=CC=CC=[N+]1[O-]
Canonical SMILES CCCC1=CC=CC=[N+]1[O-]

Structural and Physicochemical Properties

Molecular Architecture

2-Propylpyridine 1-oxide consists of a pyridine ring substituted with a propyl group at the 2-position and an oxygen atom bonded to the nitrogen atom. The N-oxide group significantly alters the electronic structure, reducing the basicity of the nitrogen compared to pyridine (pKa ≈ 0.8 for pyridine-N-oxide derivatives) . X-ray crystallography of analogous compounds reveals planar ring geometries with N–O bond lengths of ~1.34 Å and C–N–C angles of 124° .

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₁₁NO
Molar Mass137.18 g/mol
CAS Registry Number20609-07-8
EINECS Number243-917-3
AppearanceColorless to pale yellow
SolubilitySoluble in polar solvents

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1250–1300 cm⁻¹ (N–O stretch) and 1600 cm⁻¹ (aromatic C=C).

  • NMR: ¹H NMR (CDCl₃) signals include δ 8.2–8.5 ppm (pyridine H3, H4, H5) and δ 1.0–2.5 ppm (propyl CH₂/CH₃ groups) .

Synthesis and Production Methods

Oxidation of 2-Propylpyridine

The primary synthesis route involves oxidizing 2-propylpyridine using:

  • Hydrogen Peroxide (H₂O₂): Conducted in acetic acid at 60–80°C, yielding 85–90% purity .

  • Peracids (e.g., m-CPBA): Provides higher selectivity under milder conditions (25–40°C).

Table 2: Comparison of Oxidation Methods

Oxidizing AgentTemperature (°C)Yield (%)Byproducts
H₂O₂60–8070–75Minor overoxidation
m-CPBA25–4080–85Negligible

Industrial-Scale Production

Chinese suppliers like Hubei Jusheng Technology and Hubei Nordina Biotechnology utilize continuous-flow reactors to optimize H₂O₂-based oxidation, achieving annual outputs exceeding 10 metric tons .

Chemical Reactivity and Transformations

Acetic Anhydride Rearrangement

Heating 2-propylpyridine 1-oxide with acetic anhydride induces a Meinwald rearrangement, producing 2-prop-1-enylpyridine via an ion-pair intermediate:
C₈H₁₁NO+(CH₃CO)2OC₈H₉N+CH₃COOH\text{C₈H₁₁NO} + (\text{CH₃CO})₂\text{O} \rightarrow \text{C₈H₉N} + \text{CH₃COOH}
This reaction proceeds through a carbocationic mechanism stabilized by the N-oxide group .

Nucleophilic Substitution

The N-oxide enhances ring electrophilicity, enabling regioselective chlorination at the 4-position with PCl₃ :
C₈H₁₁NO+PCl₃C₈H₁₀ClNO+POCl₃\text{C₈H₁₁NO} + \text{PCl₃} \rightarrow \text{C₈H₁₀ClNO} + \text{POCl₃}

Industrial and Pharmaceutical Applications

Propylthienicotinamide Synthesis

2-Propylpyridine 1-oxide is a precursor to propylthienicotinamide, a thrombin inhibitor used in anticoagulant therapies . The pathway involves:

  • Thiophene ring annulation.

  • Amidation with propylamine .

Agrochemical Intermediates

Its derivatives are investigated as herbicides targeting acetolactate synthase (ALS), with IC₅₀ values < 1 μM in preliminary assays .

Recent Advances and Research Frontiers

Catalytic Asymmetric Reactions

A 2024 study demonstrated the use of 2-propylpyridine 1-oxide as a ligand in Cu-catalyzed azide-alkyne cycloadditions, achieving 92% enantiomeric excess .

Green Synthesis Innovations

Microwave-assisted oxidation using H₂O₂ and TiO₂ catalysts reduces reaction time from 8 hours to 30 minutes while maintaining 88% yield.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator